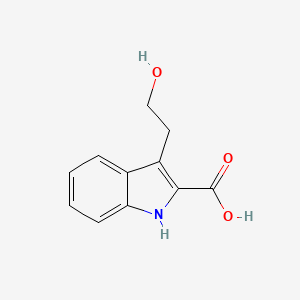

3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-6-5-8-7-3-1-2-4-9(7)12-10(8)11(14)15/h1-4,12-13H,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPQCBDJFGTCJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586359 | |

| Record name | 3-(2-Hydroxyethyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77903-96-9 | |

| Record name | 3-(2-Hydroxyethyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

De Novo Synthetic Routes for 3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid

De novo synthesis, or the construction of the indole (B1671886) core from acyclic precursors, offers a flexible approach to introduce the desired functional groups. Several classical and modern named reactions can be adapted for this purpose.

Fischer Indole Synthesis Applications and Modifications

The Fischer indole synthesis, discovered in 1883, remains one of the most versatile and widely used methods for constructing the indole nucleus. wikipedia.orgnih.gov The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.com

To synthesize this compound, a plausible Fischer approach would utilize the phenylhydrazone derived from phenylhydrazine (B124118) and a γ-hydroxy-α-ketoacid, such as 4-hydroxy-2-oxobutanoic acid. The reaction proceeds through several key steps:

Hydrazone Formation: Phenylhydrazine reacts with the ketoacid to form the corresponding phenylhydrazone.

Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. nih.gov

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a concerted wikipedia.orgwikipedia.org-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond. nih.gov

Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by nucleophilic attack of the amino group onto an imine carbon to form a five-membered ring.

Elimination: Elimination of ammonia (B1221849) yields the final aromatic indole product. wikipedia.org

A significant modification that enhances the scope of the Fischer synthesis is the Buchwald-Hartwig amination, which can be used to prepare the N-arylhydrazone precursor. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of the hydrazone from an aryl halide (e.g., bromobenzene) and the hydrazone of the desired ketoacid, bypassing the need for potentially unstable arylhydrazines. wikipedia.orgorganic-chemistry.org

Table 1: Plausible Fischer Indole Synthesis Route

| Step | Reactants | Key Transformation | Product |

| 1 | Phenylhydrazine, 4-hydroxy-2-oxobutanoic acid | Condensation | Phenylhydrazone intermediate |

| 2 | Phenylhydrazone, Acid Catalyst (e.g., H₂SO₄, PPA) | wikipedia.orgwikipedia.org-Sigmatropic Rearrangement & Cyclization | This compound |

Reissert Indole Synthesis and its Adaptations for Indole-2-carboxylic Acids

The Reissert indole synthesis provides a direct route to indole-2-carboxylic acids and their derivatives. wikipedia.orgresearchgate.net The classical approach involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base (e.g., potassium ethoxide) to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.orgresearchgate.net This intermediate then undergoes reductive cyclization to yield the indole-2-carboxylic acid. wikipedia.orgresearchgate.net

To apply this method for the synthesis of the target compound, a substituted o-nitrotoluene bearing a precursor to the hydroxyethyl (B10761427) group at the benzylic position is required, for instance, 3-(2-nitrophenyl)pentane-1,5-diol. The key steps would be:

Condensation: The substituted o-nitrotoluene is deprotonated at the benzylic position and condensed with diethyl oxalate.

Reductive Cyclization: The nitro group of the resulting pyruvate (B1213749) derivative is reduced to an amine using reagents like zinc in acetic acid or catalytic hydrogenation. wikipedia.org The newly formed aniline (B41778) then undergoes spontaneous intramolecular condensation with the adjacent ketone to form the indole ring. researchgate.netyoutube.com

This method reliably installs the carboxylic acid at the C2 position, a key feature of the target molecule. The main challenge lies in the synthesis of the appropriately substituted o-nitrotoluene precursor.

Table 2: Conceptual Reissert Synthesis Adaptation

| Step | Starting Material | Reagents | Key Intermediate | Final Product |

| 1 | Substituted o-nitrotoluene | 1. KOEt, 2. Diethyl oxalate | Ethyl o-nitrophenylpyruvate derivative | This compound |

| 2 | Pyruvate derivative | Zn, Acetic Acid (or H₂, Pd/C) | Reductive cyclization |

Palladium-Catalyzed Cyclization and Cross-Coupling Strategies for Indole Formation

Modern synthetic chemistry heavily relies on palladium-catalyzed reactions to form C-C and C-N bonds, and these have been extensively applied to indole synthesis. mdpi.com Strategies like the Larock, Heck, and Sonogashira reactions are particularly powerful.

The Larock indole synthesis (also known as Larock heteroannulation) is a one-pot reaction between an o-iodoaniline and a disubstituted alkyne, catalyzed by palladium. wikipedia.orgub.edu To generate this compound, one could envision a reaction between an o-iodoaniline and an alkyne such as 4-hydroxypent-2-ynoic acid. The regioselectivity of the annulation is a key consideration, with the bulkier substituent on the alkyne typically directing itself to the C2 position of the indole. ub.edu

A sequential Sonogashira coupling followed by cyclization offers another robust route. nih.govnih.gov This two-step process would involve:

A palladium/copper-catalyzed Sonogashira coupling of an o-iodoanilide (e.g., N-acetyl-2-iodoaniline) with a terminal alkyne bearing a protected hydroxyl group, such as 4-(tert-butyldimethylsilyloxy)-1-butyne. organic-chemistry.org

The resulting o-alkynyl aniline intermediate is then subjected to an electrophilic or transition-metal-catalyzed cyclization to form the indole ring. Subsequent hydrolysis of the protecting group and the N-acetyl group would yield the target compound.

These palladium-catalyzed methods are valued for their high functional group tolerance and modularity, allowing for the assembly of complex indoles from readily available precursors. wikipedia.orgmdpi.com

Table 3: Palladium-Catalyzed Synthetic Approaches

| Method | Key Reactants | Catalyst System | Key Features |

| Larock Annulation | o-Iodoaniline, 4-hydroxypent-2-ynoic acid ester | Pd(OAc)₂, PPh₃, Base | One-pot convergence, regioselectivity dependent on alkyne substituents. wikipedia.orgresearchgate.net |

| Sonogashira/Cyclization | o-Iodoanilide, 4-(protected)-hydroxy-1-butyne | PdCl₂(PPh₃)₂, CuI, Base | Stepwise approach allowing for isolation of alkynyl aniline intermediate. nih.govnih.gov |

Multi-Component Reactions for Indole Ring Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for heterocycle synthesis. nih.govmdpi.comnih.gov

A hypothetical Ugi-type reaction could be designed to construct the indole scaffold. While a direct four-component synthesis of the target is complex, an "interrupted" Ugi reaction could be envisioned. For instance, a reaction between an o-isocyanoaryl acetate, an aldehyde bearing a protected hydroxyl group (e.g., 3-(tert-butyldimethylsilyloxy)propanal), and an amine could lead to an intermediate that, upon workup and subsequent cyclization, yields the indole-2-carboxylate (B1230498) core. The success of such a strategy depends on carefully designed substrates that favor the desired intramolecular cyclization pathway over competing intermolecular reactions. unimi.it

The Passerini reaction , a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide, typically yields α-acyloxy carboxamides. organic-chemistry.org While less direct for indole synthesis, it could be used to assemble a key acyclic precursor which could then be cyclized in a separate step to form the indole ring.

Novel Annulation and Rearrangement Approaches

Recent advances in organic synthesis have introduced novel strategies for indole formation. C-H annulation reactions, which construct the heterocyclic ring by forming bonds directly from C-H bonds, are particularly atom-economical. acs.org A rhodium or palladium-catalyzed annulation between a substituted aniline and a functionalized alkyne could provide a direct route to the indole core.

Another innovative approach involves the [3+2] annulation of arynes with substituted indoles. While this is typically used to build upon an existing indole, related strategies could construct the core itself. For example, a reaction involving a suitably substituted aryne precursor and a three-atom component could assemble the pyrrole (B145914) ring onto a benzene (B151609) derivative. nih.gov

Thermal or catalyzed rearrangement reactions also offer unique pathways. The thermolysis of specifically designed azirines, for instance, has been shown to produce indoles. researchgate.net A precursor containing the necessary ester and protected hydroxyethyl functionalities could potentially be designed to undergo a rearrangement cascade to furnish the desired indole structure.

Stereoselective Synthesis and Chiral Resolution Techniques

The target molecule, this compound, is achiral. However, if chiral centers were introduced into the side chain or if the indole were part of a larger chiral molecule, stereocontrol would become critical.

Should a synthetic route produce a racemic mixture of a chiral derivative (e.g., where the hydroxyethyl side chain is further substituted), chiral resolution would be necessary to separate the enantiomers. A classical and effective method for resolving carboxylic acids is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic indole-2-carboxylic acid with a single enantiomer of a chiral base (a resolving agent), such as brucine, (S)-1-phenylethylamine, or quinine. The resulting diastereomeric salts possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, acidification of each diastereomeric salt regenerates the pure enantiomer of the indole-2-carboxylic acid. wikipedia.org

Alternatively, asymmetric synthesis could be employed to directly produce one enantiomer of a chiral derivative. For example, an asymmetric hydrogenation of a racemic 2-substituted indole using a chiral catalyst can proceed via a dynamic kinetic resolution (DKR) process to afford chiral indolines with high enantioselectivity. nih.gov While this yields an indoline, subsequent aromatization could provide a route to enantioenriched indoles.

Table 4: Chiral Resolution of a Racemic Indole-2-Carboxylic Acid Derivative

| Step | Process | Reagents/Method | Outcome |

| 1 | Salt Formation | Racemic acid + enantiopure chiral base (e.g., (S)-1-phenylethylamine) | Mixture of two diastereomeric salts |

| 2 | Separation | Fractional Crystallization | Separation of less soluble diastereomer from more soluble one |

| 3 | Liberation | Acidification (e.g., HCl) of each separated salt | Isolation of the pure (R) and (S) enantiomers of the acid |

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. libretexts.org This method utilizes the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer, allowing for the separation of the reacted and unreacted forms. For the resolution of racemic this compound, lipases are commonly employed due to their broad substrate specificity and high enantioselectivity.

One of the most effective enzymes for this purpose is Candida antarctica lipase (B570770) B (CAL-B). mdpi.comgoogle.com The process typically involves the enantioselective esterification of the carboxylic acid group or the hydrolysis of a corresponding ester derivative in an organic solvent. mdpi.comnih.gov For instance, in the presence of an alcohol, CAL-B can selectively catalyze the esterification of one enantiomer of the racemic acid, leaving the other enantiomer unreacted. The resulting ester and the unreacted acid can then be separated by conventional chromatographic techniques. The choice of solvent and acyl donor can significantly influence the efficiency and enantioselectivity of the resolution.

Table 1: Key Parameters in Enzymatic Resolution of this compound

| Parameter | Description | Examples |

|---|---|---|

| Enzyme | Biocatalyst that selectively reacts with one enantiomer. | Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PCL) |

| Reaction Type | The chemical transformation catalyzed by the enzyme. | Enantioselective esterification, Enantioselective hydrolysis |

| Solvent | The medium in which the reaction is carried out. | Toluene, Tetrahydrofuran (THF), tert-Butyl methyl ether (t-BuOMe) |

| Acyl Donor/Nucleophile | The reagent that reacts with the substrate. | Alcohols (for esterification), Water (for hydrolysis) |

| Temperature | Reaction condition that can affect enzyme activity and selectivity. | 40-60 °C |

Chiral Auxiliary-Mediated Asymmetric Synthesis

Asymmetric synthesis using chiral auxiliaries is a well-established method for preparing enantiomerically pure compounds. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

For the synthesis of this compound, a common strategy involves the use of chiral oxazolidinones, often referred to as Evans auxiliaries. researchgate.net The synthesis would typically begin by attaching the chiral auxiliary to a suitable indole precursor. The diastereoselective introduction of the 2-hydroxyethyl group at the C3 position can then be achieved through various reactions, such as an aldol (B89426) condensation, with the stereochemical outcome being directed by the chiral auxiliary. Subsequent removal of the auxiliary affords the desired enantiomer of the target molecule.

Other chiral auxiliaries, such as those derived from camphor (B46023) or pseudoephedrine, can also be employed. wikipedia.org The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Class | Typical Application |

|---|---|---|

| Oxazolidinones (Evans auxiliaries) | Amino alcohol derivative | Aldol reactions, Alkylation |

| Camphorsultam | Terpene derivative | Diels-Alder reactions, Conjugate additions |

| Pseudoephedrine | Amino alcohol | Alkylation of amides |

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of indole-containing compounds like this compound, the amino acid L-tryptophan is an ideal starting material from the chiral pool. L-tryptophan already possesses the indole core and the desired stereochemistry at the α-carbon.

The synthesis would involve a series of chemical transformations to convert the amino acid side chain of tryptophan into the 2-hydroxyethyl group and to introduce the carboxylic acid at the C2 position. This might involve protection of the amino and carboxylic acid groups of tryptophan, followed by functional group interconversions. For example, the carboxylic acid of tryptophan could be reduced to an alcohol, and then further manipulated to achieve the desired substitution pattern. The key advantage of this strategy is that the stereochemistry is derived from the natural starting material, thus avoiding the need for a resolution step or a chiral auxiliary.

Table 3: Potential Chiral Pool Precursors

| Precursor | Class | Rationale for Use |

|---|---|---|

| L-Tryptophan | Amino Acid | Contains the indole scaffold and a chiral center. |

| L-Glutamic Acid | Amino Acid | Can be converted to a chiral lactone, a versatile intermediate. |

Functionalization Strategies on the Indole Scaffold at Specific Positions

The indole scaffold of this compound offers several positions for further functionalization, allowing for the synthesis of a diverse range of derivatives. The C3-hydroxyethyl group, the C2-carboxylic acid, and the indole nitrogen are the primary sites for chemical modification. nih.gov

C3-Position Derivatization for the Hydroxyethyl Group

The primary alcohol of the 2-hydroxyethyl group at the C3 position is a versatile handle for various chemical transformations. Standard alcohol derivatization reactions can be employed to introduce a wide array of functional groups.

Etherification: The hydroxyl group can be converted into an ether by reaction with alkyl halides or other electrophiles under basic conditions. This allows for the introduction of various alkyl or aryl groups.

Esterification: Reaction with carboxylic acids, acyl chlorides, or anhydrides yields the corresponding esters. This is a common strategy for creating prodrugs or modifying the pharmacokinetic properties of a molecule.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. The choice of oxidant determines the final oxidation state. For example, mild oxidants like pyridinium (B92312) chlorochromate (PCC) will yield the aldehyde, while stronger oxidants like potassium permanganate (B83412) will produce the carboxylic acid.

Replacement with other functional groups: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce halogens, azides, or other functional groups.

C2-Carboxylic Acid Modification (e.g., Esterification, Amidation)

The carboxylic acid at the C2 position is a key functional group that can be readily modified to generate a variety of derivatives. nih.gov The most common modifications are esterification and amidation. mdpi.comthermofisher.com

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. nih.gov For instance, treatment of the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, will yield the corresponding ester. Alternatively, the carboxylic acid can be activated with reagents like thionyl chloride to form an acyl chloride, which then readily reacts with an alcohol. nih.gov

Amidation: The formation of amides is another important transformation of the C2-carboxylic acid. This is typically achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). thermofisher.com These reagents activate the carboxylic acid, facilitating its reaction with the amine to form the amide bond. This method is widely used in peptide synthesis and for the creation of bioactive molecules.

Table 4: C2-Carboxylic Acid Modification Reactions

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester |

| Thionyl chloride (SOCl₂), then Alcohol | Ester |

| Amidation | Amine, Coupling agent (e.g., DCC, EDAC) | Amide |

N-Substitution and Heteroatom Functionalization

The nitrogen atom of the indole ring is another site for functionalization. The N-H proton is weakly acidic and can be removed by a suitable base, allowing for N-alkylation or N-acylation.

N-Alkylation: The indole nitrogen can be alkylated by reaction with alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). This introduces an alkyl group onto the nitrogen atom, which can be used to modulate the electronic properties and steric environment of the indole ring.

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acylindoles. This is a common protecting group strategy for the indole nitrogen, as the acyl group can be readily removed under basic or acidic conditions.

N-Sulfonylation: The indole nitrogen can also be functionalized with a sulfonyl group by reaction with a sulfonyl chloride, such as tosyl chloride or mesyl chloride. This introduces a strongly electron-withdrawing group, which can significantly alter the reactivity of the indole ring.

Regioselective Halogenation and Other Substitutions

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. orgsyn.orgic.ac.uk In the case of this compound, the C-3 position is already substituted, which directs subsequent electrophilic attacks to other positions on the indole ring. The regioselectivity of these substitutions is influenced by the electronic effects of the existing substituents (the carboxylic acid at C-2 and the hydroxyethyl group at C-3) and the reaction conditions, including the nature of the electrophile and the solvent used.

Generally, for 3-substituted indoles, electrophilic substitution occurs preferentially on the benzene ring portion, typically at the C-5 and C-7 positions. The carboxylic acid group at the C-2 position is deactivating, which can further influence the position of substitution.

Halogenation: Regioselective halogenation of the indole ring can be achieved using various reagents. Green halogenation methods, which avoid the use of harsh or toxic reagents, are of particular interest. One such method involves the use of ammonium (B1175870) halides in combination with hydrogen peroxide in an acetic acid solvent. researchgate.net This system allows for the in situ generation of the electrophilic halogen species (X+). researchgate.net While specific studies on this compound are not prevalent, the principles derived from similar indole structures are applicable. For instance, iron(III)-catalyzed halogenation has been demonstrated for the regioselective halogenation of certain quinoline (B57606) derivatives in water, suggesting a potential avenue for greener halogenation of indole systems as well. researchgate.net

Other Substitutions: Beyond halogenation, other electrophilic substitution reactions such as nitration, sulfonation, and Friedel-Crafts acylation can introduce functional groups onto the indole ring. The conditions for these reactions must be carefully controlled to prevent side reactions, such as oxidation of the electron-rich indole nucleus. Vilsmeier-Haack formylation, for example, is a common method to introduce a formyl group onto the indole ring, which can then serve as a handle for further transformations. nih.gov

The following table summarizes potential regioselective substitutions on the this compound backbone, based on established indole chemistry.

Interactive Table: Potential Regioselective Substitutions

| Reaction Type | Reagent System | Likely Position(s) of Substitution | Notes |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) in THF | C-5, C-7 | A common and effective method for brominating indoles. |

| Chlorination | N-Chlorosuccinimide (NCS) | C-5, C-7 | Similar mechanism to NBS, provides chlorinated derivatives. |

| Iodination | I₂ / KI | C-5 | Iodination is generally less reactive than bromination or chlorination. |

| Nitration | HNO₃ / H₂SO₄ (controlled) | C-5 | Reaction conditions must be mild to avoid degradation of the indole ring. |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | C-5, C-7 | Introduces a versatile aldehyde functional group. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes through sustainable practices. mdpi.com In the synthesis of complex molecules like this compound and its parent structure, indole-2-carboxylic acid, these principles are applied through the development of sustainable catalysts and the use of environmentally benign reaction media. researchgate.netresearchgate.net

A key focus of green chemistry is the replacement of toxic or expensive catalysts with more sustainable alternatives. Traditional indole syntheses often relied on heavy metal reagents. google.com Modern approaches emphasize the use of catalysts that are abundant, have low toxicity, and can be easily recovered and reused.

Iron catalysts, for instance, have been employed for the synthesis of indole-2-carboxylic acid. google.com A patented method describes the use of ferrous hydroxide, an inexpensive and readily available iron catalyst, in the reduction step of an indole synthesis pathway starting from nitrotoluene and diethyl oxalate. google.com The use of iron is a significant improvement over catalysts based on precious or heavy metals like palladium or platinum, which are often used in hydrogenation steps. google.comgoogle.com

Furthermore, the development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), simplifies product purification and catalyst recycling, thereby minimizing waste. mdpi.com Research into transition metal-catalyzed reactions continues to yield more efficient and selective catalysts, such as those based on iridium or ruthenium, which can enable novel synthetic routes under milder conditions. beilstein-journals.org

Interactive Table: Comparison of Catalysts in Indole Synthesis

| Catalyst Type | Example(s) | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Catalysts | Palladium (Pd/C), Platinum (PtO₂) | High activity and selectivity for hydrogenation. | High cost, potential for heavy metal contamination in the product. |

| Green Catalysts | Ferrous Hydroxide (Fe(OH)₂) | Low cost, low toxicity, abundant. google.com | May require specific reaction conditions; activity might be lower than precious metals. |

| Advanced Transition Metals | Iridium (Ir), Ruthenium (Ru) complexes | High efficiency, can enable novel transformations. beilstein-journals.org | High cost, ligand synthesis can be complex. |

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Many organic solvents are volatile, flammable, and toxic. Green chemistry promotes the use of safer alternatives, such as water, or eliminating the solvent altogether. mdpi.comresearchgate.net

Aqueous Medium Reactions: Water is an ideal green solvent as it is non-toxic, non-flammable, inexpensive, and readily available. mdpi.com While the low solubility of many organic compounds in water can be a challenge, this property can sometimes be exploited to simplify product isolation. mdpi.comdrhazhan.com For instance, reactions can be designed where the product is insoluble in water and precipitates out of the reaction mixture, allowing for easy separation by filtration. The use of water as a co-solvent has been shown to be effective, achieving excellent yields without the need for extensive solvent removal and extraction steps. mdpi.com Iron(III)-catalyzed halogenations have been successfully performed in water, highlighting its potential for key transformations in heterocyclic chemistry. researchgate.net

Solvent-Free Reactions: Solvent-free, or neat, reactions represent an ideal green chemistry scenario by completely eliminating solvent waste. These reactions are often facilitated by energy sources like microwave irradiation. researchgate.net Microwave-assisted synthesis can dramatically reduce reaction times, increase product yields, and lead to cleaner products compared to conventional heating methods. researchgate.netresearchgate.net The combination of ionic liquids—salts that are liquid at low temperatures and have negligible vapor pressure—with microwave heating has been shown to be a highly effective green methodology for synthesizing indole-2-carboxylic acid esters, achieving excellent yields in short reaction times. researchgate.net

Interactive Table: Green Reaction Conditions and Their Advantages

| Condition | Description | Key Advantages |

|---|---|---|

| Aqueous Medium | Water is used as the primary solvent. | Non-toxic, non-flammable, low cost, simplified product isolation in some cases. mdpi.com |

| Solvent-Free | The reaction is run without a solvent, often with microwave assistance. | Eliminates solvent waste, shorter reaction times, often higher purity of the final product. researchgate.net |

| Ionic Liquids | Salts with low melting points are used as the reaction medium. | Non-volatile, thermally stable, can be recycled, enhances microwave energy absorption. researchgate.net |

Biosynthetic Pathways and Endogenous Metabolic Roles

Tryptophan Metabolism and Indole (B1671886) Derivative Biosynthesis

Tryptophan, an essential amino acid, serves as the precursor to a multitude of bioactive molecules, including neurotransmitters, vitamins, and a diverse family of indole-containing compounds. The metabolism of tryptophan is broadly categorized into three major pathways: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole pathway, which is primarily mediated by the gut microbiota. While these pathways produce a wide range of indole derivatives, the specific enzymatic steps that would lead to the formation of 3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid have not been elucidated.

The enzymes Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are the rate-limiting enzymes in the kynurenine pathway, responsible for the oxidative cleavage of the indole ring of tryptophan to form N-formylkynurenine. IDO1 is expressed in a wide range of tissues and is induced by pro-inflammatory stimuli, whereas TDO is primarily found in the liver and regulates systemic tryptophan levels. While these enzymes are crucial for tryptophan catabolism, there is currently no direct evidence to suggest their involvement in the biosynthesis of this compound. Their known catalytic activity involves the opening of the indole ring, a process that is inconsistent with the retention of the intact indole structure in the target compound.

In the absence of direct evidence, any proposed enzymatic conversion mechanisms for the synthesis of this compound from tryptophan or other precursors remain purely speculative. Hypothetically, its formation could involve a series of enzymatic modifications of an indole-2-carboxylic acid scaffold. This could potentially involve a hydroxylation reaction followed by the addition of an ethyl group or the modification of a different side chain at the 3-position of the indole ring. However, the specific enzymes and metabolic intermediates that would be involved in such a pathway are unknown.

Microbial Production and Biotransformation Pathways

The gut microbiome plays a pivotal role in metabolizing dietary tryptophan into a vast array of indole derivatives that can influence host physiology. While microorganisms are known to produce a wide variety of indole compounds, there is no specific information available in the scientific literature detailing the microbial production of this compound.

To date, no specific microorganisms have been identified or characterized as producers of this compound. Identifying such microorganisms would be a critical first step in unraveling its biosynthetic pathway. This would likely involve screening various gut microbial species for their ability to synthesize the compound from tryptophan or other potential precursors.

As no microorganisms have been identified as producers of this compound, there has been no opportunity to isolate and characterize the enzymes that would be involved in its biotransformation. Elucidating the enzymatic mechanisms would require the identification of the producing organism(s) and subsequent biochemical studies to isolate the responsible enzymes and characterize their catalytic functions and substrate specificities.

Endogenous Presence and Distribution in Biological Systems

There is currently no scientific literature confirming the endogenous presence and distribution of this compound in human or other biological systems. While the vast and complex landscape of metabolites in biological fluids and tissues is still being explored, this specific compound has not been identified as a naturally occurring metabolite. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, would be required to definitively detect and quantify its potential presence in biological samples.

Occurrence in Plant Metabolomes

Similarly, searches within the plant kingdom have not revealed the presence of this compound. Plant metabolomes are rich in diverse indole-containing secondary metabolites, many of which play crucial roles in growth, defense, and signaling. However, the specific enzymatic machinery required to synthesize this compound has not been discovered in plants.

Regulation of Biosynthetic and Metabolic Pathways

Given the lack of evidence for the existence of biosynthetic or metabolic pathways for this compound in nature, there is correspondingly no information regarding the regulation of such pathways. The genes, enzymes, and signaling molecules that would control its production or degradation remain unknown.

Insufficient Data Available for "this compound"

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient data to generate the requested article on the mechanistic investigations of "this compound."

The specific, detailed outline provided requires in-depth information regarding the compound's molecular target interactions, enzyme inhibition kinetics, effects on cellular signaling pathways, and modulation of gene expression. Extensive searches for this compound did not yield preclinical or in vitro studies that would provide the necessary scientifically accurate findings to populate the requested sections and subsections.

While research exists for related compounds and derivatives within the indole-2-carboxylic acid class, the user's explicit instruction to focus solely on "this compound" and to exclude any information falling outside the specified scope prevents the use of data from these related molecules. To ensure the scientific accuracy and integrity of the response, and to strictly adhere to the provided instructions, the article cannot be generated at this time due to the lack of specific research on the target compound.

Mechanistic Investigations of Biological Activities Pre Clinical and in Vitro Studies

Cellular and Subcellular Modulatory Effects

Impact on Cellular Physiology (e.g., Cell Cycle, Apoptosis in in vitro models)

While direct studies on the effect of 3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid on cellular physiology are limited, research on related indole-2-carboxylic acid and indole-3-carboxylic acid derivatives provides significant insights into their potential to modulate fundamental cellular processes such as the cell cycle and apoptosis.

Derivatives of 1H-indole-2-carboxylic acid have been shown to possess potent antiproliferative and apoptotic activities. For instance, a series of novel 1H-indole-2-carboxylic acid derivatives designed to target the 14-3-3η protein demonstrated significant inhibitory activity against several human liver cancer cell lines, including Bel-7402, SMMC-7721, and Hep G2. nih.govresearchgate.net Mechanistic studies revealed that the lead compound from this series, C11, induced G1-S phase cell cycle arrest in liver cancer cells. nih.govresearchgate.net Furthermore, the compound showed a strong capacity to induce apoptosis, highlighting its potential as an antitumor agent. nih.govresearchgate.net

Similarly, other studies on indole-based compounds have consistently pointed towards apoptosis induction as a key mechanism of their anticancer effects. nih.gov For example, certain indole-2-carboxamides were found to exert a strong apoptotic effect, evidenced by significant increases in the levels of caspases 3, 8, and 9, as well as cytochrome C. nih.gov These compounds also modulated the expression of Bcl-2 family proteins, leading to an increase in the pro-apoptotic Bax protein and a decrease in the anti-apoptotic Bcl-2 protein. nih.gov The process of apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells, and its induction is a hallmark of many effective chemotherapeutic agents. nih.govfrontiersin.org The initiation of apoptosis can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both converging on the activation of executioner caspases like caspase-3. nih.gov

Another related compound, indole-3-carboxylic acid, was found to enhance the anticancer effects of doxorubicin (B1662922) in colorectal cancer cells by promoting cellular senescence, a state of irreversible cell cycle arrest. researchgate.net This was accompanied by the upregulation of senescence markers such as p21 and p53. researchgate.net While distinct from apoptosis, senescence is another crucial mechanism for halting the proliferation of cancer cells. These findings collectively suggest that the this compound scaffold is likely to interact with cellular pathways controlling cell proliferation, cell cycle progression, and programmed cell death.

Table 1: Effects of Indole-2-Carboxylic Acid Analogs on Cellular Physiology

| Compound/Analog Class | Cell Lines | Observed Effect | Key Markers |

|---|---|---|---|

| 1H-indole-2-carboxylic acid derivatives | Liver Cancer (Bel-7402, SMMC-7721, etc.) | G1-S Phase Cell Cycle Arrest, Apoptosis Induction | N/A |

| Indole-2-carboxamides | Breast Cancer (MCF-7) | Apoptosis Induction | Increased Caspase 3, 8, 9; Increased Cytochrome C; Increased Bax; Decreased Bcl-2 |

Preclinical Efficacy Studies in Animal Models (Focus on Mechanism)

Preclinical studies using animal models are essential for validating the in vitro findings and understanding the mechanistic basis of a compound's efficacy in vivo.

The therapeutic potential of indole-2-carboxylic acid derivatives has been explored in animal models for both anti-parasitic and anti-tumor activities.

In the context of anti-parasitic action, a series of 1H-indole-2-carboxamides were investigated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. nih.govnih.gov A lead compound from this series demonstrated anti-parasitic activity in both acute and chronic mouse models of the disease, successfully reducing the parasite load. nih.gov Mechanistic investigations suggested that the mode of action was likely the inhibition of the parasitic enzyme CYP51 (sterol 14α-demethylase), a crucial component of the parasite's cell membrane biosynthesis pathway. nih.govnih.gov However, the development of this particular series was halted due to unfavorable pharmacokinetic properties. nih.gov

In oncology, the in vivo anti-tumor effects of indole (B1671886) derivatives have been demonstrated in xenograft models. For instance, the combination of indole-3-carboxylic acid with doxorubicin was evaluated in nude mice bearing colorectal cancer xenografts. researchgate.net The study found that indole-3-carboxylic acid significantly enhanced the inhibitory effect of doxorubicin on tumor growth. researchgate.net Mechanistically, this was linked to an increase in cellular senescence within the tumor tissue, as confirmed by the elevated expression of senescence-associated β-galactosidase (SA-β-gal) and senescence-associated heterochromatin foci (SAHF). researchgate.net This suggests that the compound can modulate the tumor microenvironment to potentiate the effects of standard chemotherapy.

The identification of reliable biomarkers is crucial for assessing the mechanistic activity of a drug candidate in preclinical models. Based on the studies of related indole derivatives, several potential biomarkers can be proposed for evaluating the in vivo mechanism of this compound.

For anti-tumor activity, markers of cellular senescence and apoptosis are highly relevant.

Senescence-Associated β-Galactosidase (SA-β-gal): Increased staining for SA-β-gal in tumor tissue would indicate the induction of senescence. researchgate.net

Senescence-Associated Heterochromatin Foci (SAHF): The presence of these nuclear structures is a hallmark of senescent cells. researchgate.net

p21 and p53: Upregulation of these tumor suppressor proteins is indicative of cell cycle arrest and senescence. researchgate.net

Caspase-3 (cleaved): Immunohistochemical detection of cleaved (active) caspase-3 in tumor tissue would confirm the induction of apoptosis.

For anti-parasitic activity, particularly against T. cruzi, the primary biomarker is the parasite load itself, which can be quantified in various tissues (e.g., blood, heart, liver) using techniques like quantitative PCR (qPCR) or bioluminescence imaging in models using engineered parasites. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Elucidation for Mechanistic Interpretation

Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental for interpreting its mechanism of action and for the design of more potent and selective analogs.

The carboxylic acid group at the 2-position of the indole ring is a critical feature for the biological activity of many derivatives in this class. This functional group, with its ability to act as a hydrogen bond donor and acceptor, often plays a key role in the interaction with biological targets.

In studies of agonists for the orphan G protein-coupled receptor GPR17, the presence of two carboxylic acid groups, one at the 2-position of the indole and another on a side chain at the 3-position (i.e., 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid derivatives), was a defining characteristic of the investigated compounds. researchgate.netelsevierpure.com The carboxylic acid moiety is likely involved in forming crucial ionic or hydrogen bond interactions within the receptor's binding pocket, anchoring the ligand and initiating the signaling cascade. Similarly, for indole derivatives designed as HIV-1 integrase inhibitors, the indole-2-carboxylic acid scaffold was identified as a promising starting point for development, suggesting the carboxylate is important for chelating metal ions in the enzyme's active site. nih.gov

In some cases, this carboxylic acid can be replaced by a bioisostere, such as a carboxamide, without loss of activity. For example, in the development of CB1 receptor allosteric modulators, the 1H-indole-2-carboxamide scaffold was found to be essential for activity. nih.gov This indicates that while the specific nature of the group can be modified, the presence of a hydrogen-bonding and potentially coordinating functional group at the 2-position is a recurring requirement for biological efficacy across different target classes.

The substituent at the 3-position of the indole ring significantly influences the compound's potency, selectivity, and physicochemical properties. The 3-(2-hydroxyethyl) side chain, also known as the tryptophol (B1683683) moiety, is a common feature in biologically active indole compounds. sigmaaldrich.comsigmaaldrich.com

The hydroxyl group in the side chain provides an additional point for hydrogen bonding, which can enhance binding affinity to a target protein. The length and flexibility of the ethyl linker also contribute to the molecule's ability to adopt an optimal conformation within a binding site. In the context of the GPR17 agonists mentioned previously, a very similar side chain, 3-(2-carboxyethyl), was utilized. researchgate.netelsevierpure.com While the terminal group was a carboxylic acid instead of a hydroxyl, the two-carbon linker was a constant feature, suggesting its importance for positioning the terminal functional group for interaction with the receptor.

The versatility of the 3-(2-hydroxyethyl) group is also evident from its use as a synthetic precursor for a wide range of therapeutic agents, including antitumor compounds, anti-HIV-1 agents, and inhibitors of protein-protein interactions. sigmaaldrich.comsigmaaldrich.com This highlights the value of this specific side chain in constructing molecules with diverse biological functions. Modifications to this side chain, such as altering its length, rigidity, or the nature of the terminal functional group, represent a key strategy in optimizing the activity of indole-2-carboxylic acid-based compounds.

Table 2: Summary of Structure-Activity Relationship Insights

| Molecular Moiety | General Role in Activity | Example Target Class |

|---|---|---|

| 2-Carboxylic Acid | Essential for target interaction, often via hydrogen bonding or metal chelation. Can sometimes be replaced by bioisosteres like carboxamides. | GPR17, HIV-1 Integrase, CB1 Receptor |

| 3-(2-hydroxyethyl) Side Chain | Provides an additional hydrogen bonding site (OH group). The ethyl linker positions the functional group for optimal target engagement. | General synthetic precursor for various bioactive agents. |

Substituent Effects on Indole Core (N1, C4, C5, C6, C7)

The biological activity of derivatives based on the indole-2-carboxylic acid scaffold is significantly influenced by the nature and position of substituents on the indole ring. Pre-clinical and in vitro studies have systematically explored how modifications at the N1, C4, C5, C6, and C7 positions can modulate the potency and selectivity of these compounds for various biological targets.

Investigations into a series of 3-(2-carboxyethyl)indole-2-carboxylic acid derivatives as agonists for the orphan G protein-coupled receptor GPR17 revealed stringent structural requirements. elsevierpure.comresearchgate.net The research indicated that substitution at the N1, C5, or C7 positions was generally detrimental to agonist activity. elsevierpure.comresearchgate.net Conversely, the C4 and C6 positions were found to be more tolerant to modification. Small substituents, such as fluorine or chlorine, were tolerated at the C4 position, while the C6 position could successfully accommodate larger lipophilic groups like phenoxy or hexyloxy moieties. elsevierpure.comresearchgate.net This suggests that the C6 position may be oriented towards a lipophilic pocket in the receptor binding site.

In the context of developing HIV-1 integrase inhibitors, modifications to the indole core have also proven crucial. Studies have shown that the introduction of a halogenated phenyl group at the C5 or C6 position can enhance π–π stacking interactions with the viral DNA, which is a key factor for improving inhibitory activity. nih.govrsc.org Specifically, a compound featuring a halogenated benzene (B151609) ring at the C6 position demonstrated a marked ability to inhibit integrase. nih.govrsc.org This highlights the strategic importance of these positions for establishing favorable interactions within the enzyme's active site.

Similarly, structure-activity relationship (SAR) studies of 1H-indole-2-carboxamides as CB1 receptor allosteric modulators found that potency was enhanced by the presence of a chloro or fluoro group at the C5 position. nih.gov For a different target, the CysLT1 receptor, research on 3-substituted 1H-indole-2-carboxylic acid derivatives as antagonists showed that removing chlorine atoms from the indole ring was favorable for improving potency. nih.gov Furthermore, the introduction of a methoxy (B1213986) group at the C7 position was explored in a highly potent and selective CysLT1 antagonist. nih.gov

These findings collectively underscore that the biological activity of indole-2-carboxylic acid derivatives can be finely tuned by strategic substitutions on the indole core. The specific effects are highly dependent on the biological target, with different positions on the indole ring playing distinct roles in molecular recognition and binding.

| Position | Substituent | Target | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| N1 | General Substitution | GPR17 | Detrimental | elsevierpure.comresearchgate.net |

| C4 | Small groups (F, Cl) | GPR17 | Tolerated | elsevierpure.comresearchgate.net |

| C5 | General Substitution | GPR17 | Detrimental | elsevierpure.comresearchgate.net |

| C5 | Cl, F | CB1 Receptor | Enhanced Potency | nih.gov |

| C5 / C6 | Halogenated Phenyl | HIV-1 Integrase | Improved π–π stacking, Enhanced Potency | nih.govrsc.org |

| C6 | Large Lipophilic Groups (e.g., phenoxy, hexyloxy) | GPR17 | Accommodated, leading to potent compounds | elsevierpure.comresearchgate.net |

| C7 | General Substitution | GPR17 | Detrimental | elsevierpure.comresearchgate.net |

| C7 | Methoxy (-OCH₃) | CysLT1 Receptor | Present in a highly potent antagonist | nih.gov |

Conformation-Activity Relationships

Molecular docking and binding mode analyses have provided significant insights into these relationships. For instance, in the development of HIV-1 integrase inhibitors, the indole nucleus of indole-2-carboxylic acid was observed to chelate with two Mg²⁺ ions within the active site of the enzyme. nih.govrsc.org The success of this interaction is fundamentally dependent on the correct spatial orientation of the carboxylic acid and the indole nitrogen. Furthermore, the conformation of substituents plays a direct role in activity; the introduction of a C6 halogenated benzene ring was shown to effectively bind with viral DNA through a π–π stacking interaction, a phenomenon that is highly sensitive to the distance and geometry between the aromatic rings. nih.govrsc.org

Studies on N-piperidinyl indole ligands for the nociceptin (B549756) opioid (NOP) receptor illustrate the profound impact of molecular conformation on agonist efficacy. A comparison of 2-substituted and 3-substituted indole regioisomers revealed a key difference: 2-substituted derivatives acted as full agonists, while their 3-substituted counterparts were only partial agonists. nih.gov Docking studies provided a conformational explanation for this variance. The preferred docked pose of the 2-substituted compound placed its indole ring within a hydrophobic pocket, allowing a hydroxyl substituent to form a hydrogen bond with the amino acid Tyr309. nih.gov In contrast, the 3-substituted isomer adopted a different orientation where the indole ring was positioned away from this pocket, and its substituent interacted with a different amino acid, Tyr58. nih.gov This difference in binding pose and specific molecular interactions directly translated to a difference in functional activity.

These examples demonstrate that the biological activity of indole-2-carboxylic acid derivatives is not solely determined by the presence of certain functional groups, but is intricately linked to their conformational arrangement, which dictates the quality and nature of interactions with the target protein.

| Compound Name |

|---|

| This compound |

| 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid |

| 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid |

An article on the advanced analytical and spectroscopic characterization of this compound cannot be generated at this time.

A thorough search of scientific literature and chemical databases has revealed a lack of specific, published experimental data for the compound "this compound" corresponding to the advanced analytical techniques required by the outline.

To provide a scientifically accurate and detailed article that includes research findings and data tables for High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR), Solid-State NMR, and Vibrational Spectroscopy (FT-IR, Raman), publicly accessible, peer-reviewed studies are necessary. As this information is not available, generating content that is both factual and adheres to the specified outline is not possible without resorting to speculation or using data from related but structurally different compounds, which would violate the core requirements of the request.

Advanced Analytical and Spectroscopic Characterization

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal proof of molecular structure, conformation, and the intricate network of intermolecular interactions that dictate the crystal packing.

For indole-2-carboxylic acid and its derivatives, X-ray diffraction studies have revealed that crystal packing is predominantly governed by hydrogen bonding. mdpi.com The indole (B1671886) N-H group and the carboxylic acid moiety are key participants in these interactions. In the case of 3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid, three primary functional groups are expected to direct the crystal lattice formation:

The carboxylic acid group , which can form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers.

The indole N-H group , which acts as a hydrogen bond donor.

The terminal hydroxyl (-OH) group on the ethyl side chain, which can serve as both a hydrogen bond donor and acceptor.

Co-crystallization of a small molecule with a biological macromolecule, such as a protein or enzyme, is a powerful tool in drug discovery and molecular biology. The resulting co-crystal structure, determined via X-ray diffraction, provides a high-resolution snapshot of the binding mode, revealing the specific intermolecular interactions responsible for molecular recognition.

The indole-2-carboxylic acid scaffold is a known pharmacophore that interacts with various biological targets. For instance, derivatives have been designed as inhibitors of HIV-1 integrase, where the indole core and the C2-carboxyl group chelate essential metal ions in the active site. nih.gov For this compound, the key interacting groups available for binding to a biomolecule would be:

Carboxylate Group: Capable of forming strong, charge-assisted hydrogen bonds with basic amino acid residues (e.g., Arginine, Lysine) or chelating metal ions.

Indole Ring: Can participate in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. The N-H group can also act as a hydrogen bond donor.

Hydroxyethyl (B10761427) Side Chain: The terminal -OH group can form additional hydrogen bonds, potentially increasing binding affinity and selectivity.

Analysis of a co-crystal structure would allow for a detailed mapping of these interactions, guiding further structural modifications to enhance potency and specificity. Studies on co-crystals of S-naproxen with zwitterionic amino acids like L-proline have demonstrated how carboxyl groups can form robust hydrogen bonds with the amino acid's charged groups, a principle applicable to the target compound's interactions within a protein binding pocket. mdpi.comfilinchuk.com

Polymorphism is the ability of a solid material to exist in more than one crystal structure. mdpi.com Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability, which are critical in the pharmaceutical industry. Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions.

Indole-2-carboxylic acids are prime candidates for polymorphism due to the presence of multiple functional groups capable of forming diverse hydrogen-bonding patterns. For example, a recent study on 5-methoxy-1H-indole-2-carboxylic acid identified a new polymorph with a different hydrogen-bonding network compared to the previously known form. mdpi.comsemanticscholar.org In one form, molecules form ribbons via O-H···O and N-H···O bonds, while the new polymorph features cyclic dimers formed through double O-H···O hydrogen bonds. mdpi.comsemanticscholar.org

Given that this compound possesses an additional hydroxyl group, its potential for forming multiple polymorphic structures is significant. The competition between the carboxylic acid, indole N-H, and hydroxyl groups to form the most stable hydrogen-bonding network under different crystallization conditions (e.g., solvent, temperature, pressure) could lead to various crystalline forms.

Computational and Theoretical Studies

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in cheminformatics for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govjocpr.com For derivatives of the indole-2-carboxylic acid framework, QSAR models are instrumental in predicting the activity of unsynthesized analogs, thereby guiding synthetic efforts toward more potent molecules.

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov For indole-based structures, a wide array of descriptors are employed to capture the nuances of their chemical features that drive biological interactions. The development of predictive models for compounds related to 3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid involves calculating descriptors that encode topological, electronic, and steric properties.

In a typical QSAR study on indole (B1671886) derivatives, descriptors are calculated and a linear or non-linear model is built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.goveurjchem.com For instance, a 2D-QSAR model developed for novel 1H-3-indolyl derivatives identified several key descriptors that correlated with their antioxidant activity. mdpi.com The statistical quality of a QSAR model is assessed by parameters such as the correlation coefficient (r²) and the cross-validation coefficient (q²), with reliable models exhibiting high predictive power for a test set of compounds not used in model generation. nih.gov

Below is a table of commonly used molecular descriptors in QSAR studies of indole derivatives.

| Descriptor Class | Specific Descriptor Examples | Description |

| Topological | Total Connectivity (TC), Wiener Index | Describes the atomic connectivity and branching of the molecule. |

| Electronic | Dipole Moment (DM), HOMO/LUMO Energies | Quantifies the electronic charge distribution and frontier molecular orbitals. |

| Physicochemical | Molar Refractivity, LogP | Represents the bulk, polarity, and lipophilicity of the molecule. |

| Steric/Geometrical | Connolly Molecular Area (CMA), Polar Surface Area (PSA) | Describes the molecule's size, shape, and the surface area associated with polar atoms. |

| Quantum Chemical | Stretch–Bend (S–B) Energy, Total Energy (ET) | Provides information on the molecule's conformational energy and stability. |

This table is interactive. You can sort and filter the data.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov For discovering analogs of this compound, virtual screening can be employed to filter extensive databases for molecules with similar structural features or predicted binding affinity to a specific biological target.

One prominent application involves the use of molecular docking-based virtual screening to identify novel inhibitors. For example, the indole-2-carboxylic acid scaffold has been identified as a potent inhibitor of HIV-1 integrase through such screening efforts. nih.govmdpi.com In these studies, a library of compounds is docked into the active site of the target protein. The binding conformations are then scored based on their predicted interaction energy, allowing for the ranking and selection of top candidates for further experimental testing. nih.govnih.gov This approach has proven successful in identifying lead compounds that chelate with essential metal ions (e.g., Mg²⁺) in the enzyme's active site. nih.govmdpi.com

The general workflow for a virtual screening campaign is outlined below.

| Step | Description | Key Considerations |

| 1. Target Preparation | The 3D structure of the biological target (e.g., enzyme, receptor) is obtained and prepared for docking. This includes adding hydrogens and assigning charges. | The quality of the crystal structure is crucial. The binding site must be accurately defined. |

| 2. Ligand Library Preparation | A database of small molecules is prepared. This involves generating 3D conformations and assigning appropriate chemical properties for each molecule. | The diversity and drug-likeness of the library are important factors. |

| 3. Molecular Docking | The ligand library is computationally docked into the target's binding site. The program samples different orientations and conformations of each ligand. | The choice of docking algorithm and scoring function can significantly impact the results. |

| 4. Hit Selection & Filtering | Compounds are ranked based on their docking scores. Top-ranked compounds are selected as "hits" and may be further filtered based on physicochemical properties or visual inspection. | Post-docking filters are often applied to remove compounds with undesirable properties (e.g., poor ADMET profiles). |

| 5. Experimental Validation | The selected hits are acquired or synthesized and tested in biological assays to confirm their activity. | In silico predictions must always be validated by experimental data. |

This table is interactive. You can sort and filter the data.

Pharmacophore Modeling and Ligand-Based Drug Design

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods become particularly valuable. dergipark.org.tr Pharmacophore modeling is a cornerstone of this approach, focusing on identifying the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.tr

A pharmacophore model is generated by superimposing a set of active molecules and extracting the common chemical features responsible for their activity. dergipark.org.tr For indole derivatives, these features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov For instance, studies on indole-2-carboxylic acid derivatives as CysLT1 antagonists identified the indole ring, the carboxylic acid function, and a substituted phenyl group as three necessary pharmacophores. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to screen compound libraries for new molecules that match the model, a process known as pharmacophore-based virtual screening. dergipark.org.tr This method is effective for discovering structurally diverse compounds that retain the key interaction points. The this compound structure itself contains several key pharmacophoric features: a hydrogen bond donor (indole N-H), a hydrogen bond acceptor (carbonyl oxygen), an ionizable group (carboxylic acid), a hydrophobic region (benzene ring), and a flexible hydroxyl group that can act as both a hydrogen bond donor and acceptor. These features make it a versatile scaffold for ligand-based design, allowing for modifications to optimize interactions with a target.

| Pharmacophoric Feature | Potential Role in Molecular Recognition | Example Location on Indole Scaffold |

| Hydrogen Bond Donor (HBD) | Forms hydrogen bonds with acceptor groups on the target protein. | Indole N-H, Carboxylic acid O-H, Ethyl O-H |

| Hydrogen Bond Acceptor (HBA) | Forms hydrogen bonds with donor groups on the target protein. | Carboxylic acid C=O, Ethyl O-H |

| Aromatic Ring (AR) | Participates in π–π stacking or hydrophobic interactions. | Fused benzene (B151609) ring of the indole core. |

| Hydrophobic Group (HY) | Engages in van der Waals or hydrophobic interactions in non-polar pockets of the target. | Indole bicyclic system. |

| Negative Ionizable (NI) | Forms ionic interactions or salt bridges with positively charged residues. | Deprotonated carboxylic acid group. |

This table is interactive. You can sort and filter the data.

These computational approaches—QSAR, virtual screening, and pharmacophore modeling—are integral to the exploration of the chemical space around the this compound scaffold, guiding the rational design of novel and more effective therapeutic agents.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies with Improved Efficiency

The synthesis of indole-2-carboxylic acid derivatives is a cornerstone for further research. While classical methods exist, future efforts should focus on developing novel, more efficient synthetic routes. Traditional methods are often being replaced by "greener" approaches that offer advantages like high yields, short reaction times, and the use of inexpensive, environmentally benign reagents. researchgate.net

Future research could explore:

Novel catalytic systems: Investigating new catalysts, including nanocatalysts, can lead to milder reaction conditions and improved selectivity, overcoming the drawbacks of conventional methods. researchgate.netrsc.org

Flow chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to higher purity and scalability, which is crucial for producing larger quantities of the compound for extensive biological testing.

Mechanochemistry: Solvent-free mechanochemical protocols, such as ball milling, are emerging as environmentally friendly alternatives to traditional solution-phase synthesis for creating indole (B1671886) derivatives. unica.it

A comparative table of potential synthetic approaches is presented below.

| Methodology | Potential Advantages | Key Research Focus |

| Multi-component Reactions | Increased efficiency, reduced waste, atom economy. | Design of novel reaction cascades for direct synthesis. |

| Novel Catalysis | Higher yields, milder conditions, improved selectivity. | Development of reusable and highly active catalysts. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. | Optimization of reactor design and reaction conditions. |

| Mechanochemistry | Solvent-free, reduced energy consumption, unique reactivity. | Exploring the scope and limitations for complex indole synthesis. unica.it |

In-depth Elucidation of Undiscovered Biological Mechanisms

While indole derivatives are known for a wide range of biological activities, the specific mechanisms of action for 3-(2-hydroxyethyl)-1H-indole-2-carboxylic acid are not fully understood. mdpi.com Future research should aim to unravel these mechanisms to identify novel therapeutic targets.

Key areas of investigation include:

Target Identification: Utilizing techniques like affinity chromatography and proteomics to identify the specific protein targets with which the compound interacts. Indole derivatives have been shown to act on various targets, including protein kinases, histone deacetylases (HDACs), and tubulin. mdpi.com

Pathway Analysis: Once targets are identified, pathway analysis can reveal the downstream signaling cascades affected by the compound. This could uncover roles in cancer progression, inflammation, or neurodegenerative processes. mdpi.com

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound bound to its target, offering insights into the molecular basis of its activity and guiding the design of more potent analogs. For example, understanding how indole-2-carboxylic acid derivatives chelate Mg2+ ions in the active site of HIV-1 integrase has been crucial for developing new inhibitors. mdpi.comnih.gov

Exploration of Multi-Targeted Pharmacological Modulations

The concept of "one drug, multiple targets" is gaining traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The indole scaffold is well-suited for developing multi-target agents due to its structural versatility. mdpi.com

Future research should focus on:

Rational Design: Designing derivatives of this compound that can simultaneously modulate multiple, disease-relevant targets. For example, new indole-6-carboxylic acid derivatives have been designed to target both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are often overexpressed in cancers. researchgate.netnih.gov

Systems Pharmacology: Employing computational and experimental approaches to understand the network-level effects of multi-target compounds. This can help predict both efficacy and potential side effects.

Fragment-Based Drug Discovery: Combining fragments known to bind to different targets onto the indole-2-carboxylic acid scaffold to create novel multi-target ligands.

Integration of Omics Technologies for Systems-Level Understanding of Biological Effects

Omics technologies (genomics, transcriptomics, proteomics, and metabolomics) offer a powerful, unbiased approach to understanding the global biological effects of a compound. nih.govfrontiersin.org Applying these technologies to this compound can provide a comprehensive picture of its cellular impact. nih.govresearchgate.net

| Omics Technology | Potential Application for the Compound | Expected Insights |

| Genomics | Identify genetic markers that predict response to the compound. | Personalized medicine applications. nih.govresearchgate.net |

| Transcriptomics | Analyze changes in gene expression following treatment. | Elucidation of affected signaling pathways. frontiersin.org |

| Proteomics | Profile changes in protein expression and post-translational modifications. | Direct identification of drug targets and off-targets. nih.govresearchgate.net |

| Metabolomics | Measure changes in the cellular metabolome. | Understanding of the compound's impact on cellular metabolism and potential biomarkers of effect. frontiersin.orgoup.com |

Integrating data from these different omics layers can provide a holistic view of the compound's mechanism of action and help in identifying biomarkers for its activity. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govresearchgate.net These technologies can be applied to the development of this compound derivatives.

Key applications include:

Predictive Modeling: Using ML algorithms to build quantitative structure-activity relationship (QSAR) models that can predict the biological activity of virtual compounds, prioritizing the most promising candidates for synthesis. researchgate.net

De Novo Design: Employing generative AI models, such as generative adversarial networks (GANs), to design novel indole derivatives with desired pharmacological properties from the ground up. acs.orgxjtlu.edu.cn

Synthesis Planning: AI tools can assist in planning the most efficient synthetic routes for novel designed compounds, a field known as computer-aided synthesis planning (CASP). nih.gov

Target Prediction: AI can analyze large biological datasets to predict potential molecular targets for the compound, guiding experimental validation. acs.org

Advanced Analytical Techniques for Real-time Monitoring in Complex Biological Milieu

To fully understand the pharmacokinetic and pharmacodynamic properties of this compound, advanced analytical techniques are required for its detection and quantification in complex biological samples like cells, tissues, and biofluids.

Future research could involve:

High-Resolution Mass Spectrometry (HRMS): Techniques like liquid chromatography-mass spectrometry (LC-MS) are essential for metabolite profiling and understanding how the compound is processed in the body. frontiersin.org

Biosensors: Developing specific biosensors for the real-time detection of the compound and its metabolites. This would allow for dynamic monitoring of its concentration in living systems.

Advanced Imaging: Utilizing techniques like mass spectrometry imaging to visualize the distribution of the compound within tissues, providing crucial information about its target engagement and potential off-target accumulation.

Specific Assays: While general methods like the Kovács assay exist for indole analogs, they are often nonspecific. Developing specific assays, perhaps based on reactions with reagents like hydroxylamine, is crucial for accurate quantification in complex biological samples. nih.govnih.gov

Green Chemistry Innovations for Sustainable Production

The principles of green chemistry are increasingly important in pharmaceutical manufacturing to minimize environmental impact. tandfonline.com Future research on the synthesis of this compound should incorporate these principles.

Areas for innovation include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, ionic liquids, or deep-eutectic liquids. researchgate.nettandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.comtandfonline.com

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis can lead to high selectivity and mild reaction conditions, reducing the need for protecting groups and harsh reagents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. rsc.org

By focusing on these green chemistry innovations, the production of this compound and its derivatives can be made more sustainable and environmentally friendly. researchgate.net

Investigation of Metabolites and Prodrug Strategies

A comprehensive understanding of the metabolic fate of This compound is crucial for its development as a therapeutic agent. Additionally, prodrug strategies could be employed to enhance its pharmacokinetic properties.

Metabolite Identification and Profiling:

The biotransformation of This compound is anticipated to proceed through several metabolic pathways common to indole-containing compounds and molecules with alcohol and carboxylic acid functionalities. The primary routes of metabolism are likely to involve oxidation and conjugation reactions.

Oxidation: The indole ring is susceptible to hydroxylation at various positions, primarily C5 and C6, mediated by cytochrome P450 enzymes. The hydroxyethyl (B10761427) side chain can also undergo oxidation to yield the corresponding aldehyde and subsequently the carboxylic acid, leading to the formation of 3-(carboxymethyl)-1H-indole-2-carboxylic acid .

Conjugation: The carboxylic acid and hydroxyl groups are amenable to conjugation with glucuronic acid or sulfate, forming more water-soluble metabolites that can be readily excreted.